molecular formula C23H25N3O3 B10997112 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B10997112
M. Wt: 391.5 g/mol
InChI Key: KNQJJCQBASBJDG-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with an indole-3-carbonyl group at the 1-position and a 4-methoxyphenyl acetamide moiety at the 4-position. This compound’s structural complexity combines heterocyclic (indole), aromatic (4-methoxyphenyl), and amide functionalities, making it a candidate for diverse pharmacological applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27)

InChI Key

KNQJJCQBASBJDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Preparation of Indole-3-carbonyl Chloride

Indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen atmosphere. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding the acyl chloride intermediate in >95% purity.

Reaction Conditions :

  • Molar ratio: 1:1.2 (indole-3-carboxylic acid : SOCl₂)

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: 0°C → room temperature (2 h)

  • Workup: Evaporation under reduced pressure

Synthesis of 1-(Indole-3-carbonyl)piperidin-4-amine

The acyl chloride intermediate is coupled with 4-aminopiperidine using Schotten-Baumann conditions:

Indole-3-COCl+H2N-piperidineNaOH, H2O/CH2Cl2Indole-3-CONH-piperidine+NaCl+H2O\text{Indole-3-COCl} + \text{H}2\text{N-piperidine} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}2} \text{Indole-3-CONH-piperidine} + \text{NaCl} + \text{H}_2\text{O}

Optimized Parameters :

  • Base: 10% aqueous NaOH

  • Reaction time: 4 h at 0°C

  • Yield: 82–87%

  • Purification: Recrystallization from ethanol/water (3:1)

Acetylation with 2-(4-Methoxyphenyl)acetic Acid

The final step involves coupling 1-(indole-3-carbonyl)piperidin-4-amine with 2-(4-methoxyphenyl)acetic acid using carbodiimide chemistry:

Amine+CH2(\4MeO-C6H4)COOHEDC/HOBt, DMFTarget Compound+Byproducts\text{Amine} + \text{CH}2(\4-\text{MeO-C}6\text{H}_4)\text{COOH} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound} + \text{Byproducts}

Industrial-Scale Protocol :

  • Coupling agent: EDC (1.5 equiv) with HOBt (1.2 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 25°C, 12 h stirring

  • Yield: 76% after purification

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies show DMF outperforms THF or acetonitrile due to better solubility of intermediates. Elevated temperatures (>40°C) lead to indole ring decomposition, necessitating strict temperature control.

Table 1: Solvent Screening for Coupling Step

SolventYield (%)Purity (HPLC)
DMF7698.2
THF5289.4
Acetone4885.1

Catalytic Improvements

Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes while maintaining 74% yield. However, scalability remains challenging due to equipment limitations.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1 → 3:1 gradient). Industrial facilities employ preparative HPLC for batches >1 kg.

Typical HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile phase: MeCN/H₂O (0.1% TFA), 60:40 → 90:10 over 20 min

  • Retention time: 14.2 min

Spectroscopic Characterization

Key Spectral Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.85 (s, 3H, OCH₃), 4.94 (br s, 1H, NH), 6.72–7.40 (m, 9H, aromatic), 8.07 (d, J = 4.0 Hz, 1H, indole NH)

  • HRMS (ESI+) : m/z 392.1812 [M+H]⁺ (calc. 392.1815)

Industrial-Scale Production Challenges

Byproduct Formation

Major impurities include:

  • N-Acylurea derivatives (from overactivation of carboxylic acid)

  • Dipeptide adducts (due to residual moisture)

Mitigation involves strict anhydrous conditions and real-time reaction monitoring via FTIR.

Continuous Flow Synthesis

Pilot studies demonstrate a 3-stage continuous flow system achieving 68% overall yield with 99.1% purity. Key advantages include:

  • Reduced solvent usage (40% less vs. batch)

  • Improved temperature control (±0.5°C)

Comparative Analysis with Structural Analogues

Table 2: Yield Comparison of Related Compounds

CompoundCoupling MethodYield (%)
N-[1-(Indol-3-carbonyl)piperidin-4-yl]acetamideEDC/HOBt76
N-[1-(Indol-2-carbonyl)piperidin-4-yl]-4-methoxyacetamideHATU/DIEA81
2-(Indol-3-yl)-N-(piperidin-4-yl)propanamideDCC/DMAP69

The lower yield of the target compound compared to its indol-2-yl analogue suggests steric hindrance at the indole-3-position affects coupling efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities in this compound undergo hydrolysis under acidic or basic conditions. Key examples include:

Reaction Type Conditions Products Yield Source
Acidic Hydrolysis HCl (6M), reflux, 8 hrsIndole-3-carboxylic acid + 4-methoxyphenylacetic acid derivatives65–72%
Basic Hydrolysis LiOH (2.5M), THF/MeOH/H₂O, 14 hrsDeprotected piperidine intermediate + carboxylate salts52–60%

Hydrolysis of the piperidine-linked amide bond typically requires prolonged heating, with product yields influenced by steric hindrance from the indole group .

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reagent Conditions Product Notes Source
NH₃ (g) 120°C, CuCl₂ catalyst, DMF4-Aminophenyl derivativeRequires metal catalyst for activation
KSCN DMSO, 80°C, 6 hrs4-Thiocyanatophenyl analogModerate regioselectivity observed

The electron-donating methoxy group directs substitution to the para position, though competing side reactions may occur due to steric effects.

Acylation and Alkylation

The piperidine nitrogen and indole NH site undergo functionalization:

Acylation

Reagent Conditions Product Efficiency Source
Acetyl chloridePyridine, RT, 2 hrsN-Acetyl-piperidine derivative85%
Prop-2-enoyl chlorideDCM, 0°C → RT, 12 hrsAllyl-acylated indole78%

Alkylation

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated piperidine90%
Benzyl bromideNaH, THF, refluxIndole N-benzyl derivative68%

Alkylation at the indole NH requires strong bases like NaH to deprotonate the weakly acidic NH (pKa ~17).

Reductive Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds:

Substrate Catalyst Conditions Product Selectivity Source
Indole C2=C3Pd/C (10%)H₂ (1 atm), EtOH, 24 hrs2,3-Dihydroindole>95%
Acetamide carbonylLiAlH₄THF, 0°C → RTSecondary amine40% (partial reduction)

The indole ring is resistant to reduction under mild conditions but undergoes full saturation with prolonged hydrogenation .

Oxidative Reactions

Oxidation targets the indole and methoxyphenyl groups:

Oxidizing Agent Conditions Product Notes Source
KMnO₄H₂O, 100°C3-Oxoindole derivativeOver-oxidation observed at >12 hrs
mCPBADCM, 0°C → RTEpoxide at methoxyphenyl ringLimited solubility in polar solvents

Controlled oxidation of the indole moiety to oxindole is achievable with stoichiometric KMnO₄ .

Coupling Reactions

The compound participates in cross-coupling via its halogenated analogs (e.g., bromo-indole):

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME/H₂O, 80°CBiaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°CN-Arylpiperidine analogs55%

Coupling reactions require halogenation at the indole C5 or C7 position as a preliminary step .

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Product Mechanism Source
UV (254 nm), MeCN, 48 hrsSpirocyclic indole-piperidine adductRadical recombination
UV (365 nm), benzophenone sensitizerMethoxyphenyl ring dimer[2+2] Cycloaddition

Photoreactivity is attributed to the conjugated π-system of the indole and methoxyphenyl groups.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures to N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide may possess significant antitumor properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : The indole structure is often associated with neuroprotective activities. Compounds derived from indole have shown potential in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

  • Antitumor Studies : A study evaluating various indole derivatives found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines. The presence of the piperidine moiety was crucial for enhancing activity through improved binding interactions with target proteins involved in cell growth regulation .
  • Neuroprotective Mechanisms : Research highlighted that compounds similar to this indole derivative exhibited neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress markers in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Cognitive Enhancements : In vivo studies have shown that related compounds can improve memory and learning in animal models of cognitive impairment, indicating their potential as therapeutic agents for cognitive disorders .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Functional Groups

The target compound shares key structural motifs with several acetamide derivatives:

  • Piperidine backbone : Common in bioactive compounds (e.g., fentanyl analogs, AChE inhibitors) for conformational flexibility and receptor binding .
  • Indole-3-carbonyl group : Unique to the target compound; indole derivatives are associated with serotonin receptor modulation or kinase inhibition .
  • 4-Methoxyphenyl acetamide : A recurring pharmacophore in anti-cancer and anti-Alzheimer’s agents (e.g., compound 38 in , compound 23 in ).
Key Structural Differences
Compound Name Key Features Biological Relevance
Target compound Indole-3-carbonyl, 4-methoxyphenyl acetamide Potential CNS/enzyme targets
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38 ) Quinazoline-sulfonyl group, pyrrolidine substituent Anti-cancer (IC50 < 1 µM in HCT-116)
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23 ) 2-Oxoindolin-3-yl group, benzylpiperidine AChE inhibition (IC50 = 0.01 µM)
Ocfentanil 2-Methoxy, 2-phenylethylpiperidine Opioid receptor agonist (Schedule I)

Key Observations :

  • Unlike opioid-like acetamides (e.g., Ocfentanil), the target lacks phenethyl groups linked to piperidine, reducing opioid receptor affinity risks .

Pharmacological Comparison

Anti-Cancer Activity
  • Compound 38 (): Exhibits IC50 values < 1 µM against HCT-116, MCF-7, and PC-3 cell lines due to quinazoline-sulfonyl and pyrrolidine groups enhancing DNA intercalation .
  • Target Compound : The 4-methoxyphenyl and indole groups may confer similar anti-cancer activity via topoisomerase inhibition or apoptosis induction, though experimental validation is needed.
Enzyme Inhibition
  • Compound 23 (): AChE inhibitor (IC50 = 0.01 µM) via 2-oxoindolin-3-yl interactions with the enzyme’s catalytic site .
  • Target Compound : The indole-3-carbonyl group could interact with peripheral AChE sites, while the 4-methoxyphenyl may enhance blood-brain barrier penetration.
SAR Insights
  • Piperidine Substitution : 4-Position substitution optimizes steric and electronic interactions with target proteins .
  • Methoxy Group : Enhances solubility and hydrogen bonding capacity; 4-methoxy on phenyl improves metabolic stability .
  • Indole vs. Quinazoline : Indole’s planar structure may favor intercalation or hydrophobic binding, whereas quinazoline-sulfonyl groups promote electrostatic interactions .

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : Contributes to various biological activities.
  • Piperidine ring : Enhances binding affinity to biological targets.
  • Methoxyphenyl group : Influences pharmacokinetic properties.

Molecular Formula : C22H23N3O3
Molecular Weight : 377.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The indole moiety can modulate receptor activity, while the piperidine ring enhances selectivity and binding affinity. This compound has been studied for its potential applications in treating various diseases, including cancer and neurodegenerative disorders.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that it can inhibit the proliferation of cancer cells. For instance, related indole derivatives have demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, which has been observed in similar indole-based compounds .
  • Antimicrobial Properties :
    • Preliminary studies suggest potential antimicrobial activity against various pathogens, although more research is needed to establish efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines ,
Anti-inflammatoryReduces cytokine production
AntimicrobialPotential activity against bacterial strains

Notable Research Findings

  • Anticancer Mechanisms :
    • A study on similar indole derivatives reported that they could induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased caspase activity .
  • Neuroprotective Effects :
    • Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases .
  • Binding Affinity Studies :
    • Interaction studies demonstrated that the compound binds effectively to specific receptors involved in inflammation and cancer progression, enhancing its therapeutic potential.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves stereochemistry and confirms piperidine/indole ring conformations .
  • FT-IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) bonds at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively .
  • HPLC with UV detection : Assesses purity (>98% for pharmacological studies) .

How can discrepancies in biological activity data between studies be systematically addressed?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., serum concentration, passage number) or compound batch variability. Mitigation strategies:

  • Standardize cell culture protocols (e.g., ATCC guidelines).
  • Use LC-MS to verify compound stability in media.
  • Cross-validate across multiple labs using blinded samples. Contradictory data in MTT assays (e.g., high IC₅₀ in HCT-116 vs. SF268) may reflect cell-specific uptake mechanisms, warranting transporter expression profiling .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosolized particles.
  • Storage : In airtight containers at -20°C, desiccated.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Are there structural analogs of this compound with documented pharmacological activities, and how do they inform SAR studies?

Advanced Research Question
Analogues like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide show potent anticancer activity (IC₅₀ < 5 µM in MCF-7). Key structure-activity relationship (SAR) insights:

  • The 4-methoxyphenyl group enhances membrane permeability.
  • Indole-3-carbonyl moieties improve kinase inhibition (e.g., CDK2).
  • Piperidine substitutions modulate selectivity for neurological vs. anticancer targets .

What computational methods predict the binding affinity of this compound to target proteins?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Screens against crystallized targets (e.g., EGFR, PARP-1).
  • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values .

How does the 4-methoxyphenyl group influence the compound’s physicochemical properties and bioavailability?

Advanced Research Question

  • LogP : The methoxy group increases hydrophobicity (predicted LogP = 3.2), enhancing blood-brain barrier penetration.
  • Solubility : Poor aqueous solubility (<10 µg/mL) necessitates formulation with DMSO/PEG .
  • Metabolism : Methoxy groups slow hepatic clearance by reducing CYP3A4-mediated oxidation .

What regulatory considerations apply to the research use of this compound, given its structural relation to controlled substances?

Advanced Research Question
The compound’s piperidine core and acetamide linkage resemble Schedule I opioids (e.g., methoxyacetylfentanyl). Researchers must:

  • Document non-human use in institutional approvals.
  • Follow UN Single Convention on Narcotic Drugs (1961) guidelines for storage and disposal .

What strategies optimize synthetic yield while minimizing by-products?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (75% → 88%) .
  • Catalytic optimization : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (yield >90%) .
  • By-product analysis : LC-MS identifies dimers/oxidation products; silica gel chromatography removes them .

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